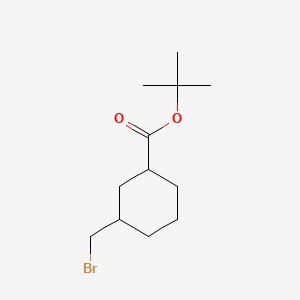
Tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring substituted with a tert-butyl group, a bromomethyl group, and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable precursor, such as tert-butyl cyclohexane-1-carboxylate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of a cyclohexene derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate or tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate.
Elimination: Formation of tert-butyl 3-methylcyclohexene-1-carboxylate.
Reduction: Formation of tert-butyl 3-(bromomethyl)cyclohexanol.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(chloromethyl)cyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of bromine.
Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate: Similar structure but with an amino group instead of bromine.
Uniqueness
Tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in specific elimination reactions that are not possible with the hydroxy or amino analogs.
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21BrO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
DUTKPZNOVMTLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


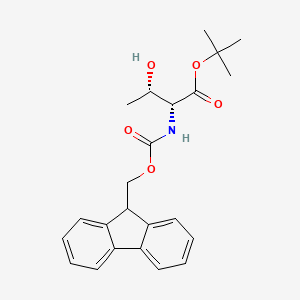

![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
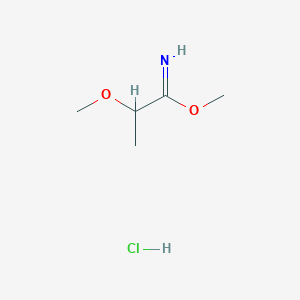

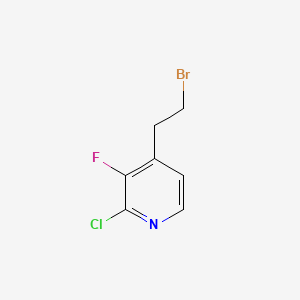
![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
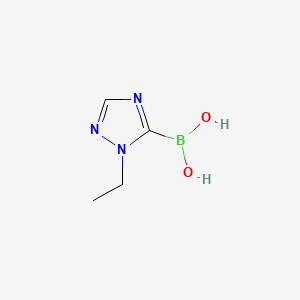
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
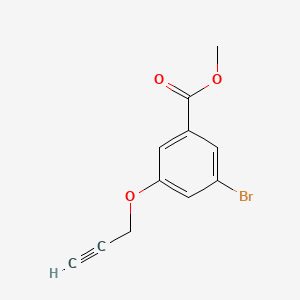
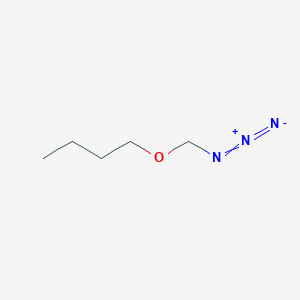

![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
